molecular formula C4H8ClN B176065 1-chloroPyrrolidine CAS No. 19733-68-7

1-chloroPyrrolidine

Cat. No. B176065
CAS RN: 19733-68-7
M. Wt: 105.56 g/mol
InChI Key: RNSGBYUFHBXKPU-UHFFFAOYSA-N
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Description

1-Chloropyrrolidine, also known as N-Chlorosuccinimide, is an organic compound with the formula C4H4ClNO2 . It is a white solid used for chlorinations . It is also used as a mild oxidant . It is related to succinimide, but with N-Cl in place of N-H .


Synthesis Analysis

Chiral pyrrolidinyl units are important building blocks in biologically active natural products and drugs . The development of efficient methods for the synthesis of diverse structured pyrrolidine derivatives is of great importance . For instance, Bella used electrophilic N-chloropyrrolidine and N-chloropiperidine to obtain the amino ketones .


Molecular Structure Analysis

The 1-chloropyrrolidine molecule contains a total of 14 bond(s). There are 6 non-H bond(s), 1 five-membered ring(s), and 1 Pyrrolidine(s) .


Chemical Reactions Analysis

N-Chlorosuccinimide functions as a source of "Cl+" . It is generally used for chlorination reactions or certain mild oxidations .


Physical And Chemical Properties Analysis

1-Chloropyrrolidine has a molecular weight of 133.53 g/mol . It is a white solid with a density of 1.65 g/cm^3 . It has a melting point of 148 to 150 °C .

Scientific Research Applications

Crystal and Molecular Structures Studies 1-ChloroPyrrolidine derivatives have been extensively studied for their crystal and molecular structures. For example, research on various chelates involving 1-ChloroPyrrolidine derivatives has provided insights into their structural properties and correlations. These studies are crucial for understanding the chemical and physical behavior of these compounds (Mozzchukhin et al., 1991).

Synthesis of Novel Compounds The synthesis of new compounds using 1-ChloroPyrrolidine as a scaffold or precursor is a significant area of research. For instance, the creation of novel compounds like 2-chloro-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one and its derivatives has been explored, highlighting the versatility of 1-ChloroPyrrolidine in medicinal chemistry (Cheung, Harris & Lackey, 2001).

Pyrrolidine Derivatives in Medicine and Industry Pyrrolidine derivatives, including those derived from 1-ChloroPyrrolidine, are noted for their biological effects and applications in medicine and industry. They are used in the development of pharmaceuticals and other industrial applications like dyes and agrochemicals. This highlights the compound's significance in both health and industrial sectors (Żmigrodzka et al., 2022).

Study of Electron Transfer Mechanisms Research on 1-ChloroPyrrolidine derivatives has also delved into electron transfer mechanisms. Studies on chromophores related to 1-ChloroPyrrolidine have contributed to understanding biomimetic electron transfer, similar to the mechanisms in chlorophyll. This research is pivotal for advancements in solar energy conversion and other applications (Lukas, Zhao, Miller & Wasielewski, 2002).

Safety And Hazards

1-Chloropyrrolidine is highly flammable and causes severe skin burns and eye damage . It is harmful if swallowed or inhaled .

Future Directions

There is ongoing research into the synthesis and applications of pyrrolidine compounds . The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen . This suggests that 1-chloropyrrolidine and similar compounds could have significant future applications in drug discovery and development .

properties

IUPAC Name

1-chloropyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8ClN/c5-6-3-1-2-4-6/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNSGBYUFHBXKPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10509337
Record name 1-Chloropyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10509337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

105.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-chloroPyrrolidine

CAS RN

19733-68-7
Record name 1-Chloropyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10509337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
28
Citations
A Safavi, MA Karimi… - Luminescence: The journal …, 2005 - Wiley Online Library
A chemiluminescent method for the determination of riboflavin is described. The method is based on the chemiluminescence (CL) generated during the oxidation of luminol by N‐…
P Smoleński, AM Kirillov, MFCG da Silva… - Inorganica Chimica …, 2011 - Elsevier
… RhCl 3 ·3H 2 O, N-chlorosuccinimide (1-chloropyrrolidine-2,5-dione) were used as received (Aldrich), while 1,3,5-triaza-7-phosphaadamantane (PTA) [11] and trans-[RhCl(CO)(PTA) 2 ] …
Number of citations: 10 www.sciencedirect.com
MEP Lormann, S Dahmen, F Avemaria… - Synlett, 2002 - thieme-connect.com
… The elimination of HCl from 1-chloropyrrolidine was investigated before, leading to 3,4-dihydro-2H-pyrrole. [10] In addition, the thermolysis of tetrazenes also gives rise to the elimination …
Number of citations: 4 www.thieme-connect.com
H Rapoport, KG Holden - Journal of the American Chemical …, 1962 - ACS Publications
Prodigiosin, the red pigment of S. marcescens, has been synthesized. The pyrryldipyrrylmethene structure thus established for this pigment was built up through the following stages:(1) …
Number of citations: 260 pubs.acs.org
M Wan, L Xu, L Hua, A Li, S Li, W Lu, Y Pang, C Cao… - Bioorganic …, 2014 - Elsevier
A series of novel isoxazolyl chalcones were synthesized and evaluated for their activities in vitro against four types of human non-small cell lung cancer cells, including H1792, H157, …
Number of citations: 47 www.sciencedirect.com
L Tang, Z Yang, J Jiao, Y Cui, G Zou… - The Journal of …, 2019 - ACS Publications
… Moreover, the chlorination and bromination of 1,3-dicarbonyl compounds were also realized in the presence of 1-chloropyrrolidine-2,5-dione (NCS) and 1-bromopyrrolidine-2,5-dione (…
Number of citations: 28 pubs.acs.org
S Yoshizawa, Y Hattori, K Kobayashi, K Akaji - Bioorganic & Medicinal …, 2020 - Elsevier
… The primary alcohol in each product was oxidized using N-tert-butylbenzensulfenamide/1-chloropyrrolidine-2,5-dione (NCS) and the resulting aldehydes were reductively condensed …
Number of citations: 20 www.sciencedirect.com
KL Tan, T Dong, XQ Zhang, CP Zhang - Organic & Biomolecular …, 2020 - pubs.rsc.org
… Commercially available methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate (1a) and NCS (1-chloropyrrolidine-2,5-dione) were initially employed as the model substrates to confirm this …
Number of citations: 20 pubs.rsc.org
S Patel, SF Harris, P Gibbons… - Journal of medicinal …, 2015 - ACS Publications
Recent data suggest that inhibition of dual leucine zipper kinase (DLK, MAP3K12) has therapeutic potential for treatment of a number of indications ranging from acute neuronal injury to …
Number of citations: 56 pubs.acs.org
J Buter, D Heijnen, IC Wan… - The Journal of …, 2016 - ACS Publications
… To a suspension of 1-chloropyrrolidine-2,5-dione (1.0 g, 7.61 mmol, 1.3 equiv) in dry CH 2 Cl 2 (15 mL), cooled to −20 C, was added dropwise dimethyl sulfide (0.65 mL, 8.78 mmol, 1.5 …
Number of citations: 27 pubs.acs.org

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